1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
Description
1-Benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a quaternary ammonium salt characterized by a piperidine backbone substituted with a benzyl group at the 1-position and a branched 1-ethylpropylamine moiety at the 4-position. The dihydrobromide salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-benzyl-N-pentan-3-ylpiperidin-4-amine;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;;/h5-9,16-18H,3-4,10-14H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISXDVYBPYQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzyl-4-Piperidone
The foundational step involves preparing 1-benzyl-4-piperidone, a key intermediate. As demonstrated in the synthesis of analogous compounds, this is achieved via a nucleophilic substitution reaction:
Reductive Amination with 3-Pentanone
The 4-piperidone intermediate is converted to the secondary amine via reductive amination:
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Reagents : 1-Benzyl-4-piperidone, 3-pentanone (1-ethylpropyl ketone), sodium cyanoborohydride (NaBH3CN).
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Mechanism : The ketone reacts with the amine to form an imine intermediate, which is reduced to the secondary amine.
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Conditions : Methanol or ethanol solvent, acetic acid catalyst, room temperature.
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Yield : ~70–85% (estimated based on similar reductive aminations).
Salt Formation with HBr
The free base is treated with hydrobromic acid to form the dihydrobromide salt:
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Reagents : HBr (48% aqueous solution).
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Conditions : Stirring in diethyl ether or dichloromethane at 0–5°C.
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Yield : >95% (typical for salt formations).
Route 2: Alkylation of 1-Benzyl-4-Piperidinamine
Preparation of 1-Benzyl-4-Piperidinamine
This intermediate is synthesized via catalytic hydrogenation of 1-benzyl-4-piperidone oxime:
N-Alkylation with 3-Bromopentane
The amine undergoes alkylation to introduce the 1-ethylpropyl group:
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Reagents : 3-Bromopentane, potassium carbonate.
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Mechanism : SN2 displacement facilitated by a polar aprotic solvent.
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Conditions : DMF or acetonitrile, reflux (80–100°C), 12–24 hours.
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Challenges : Competing over-alkylation requires careful stoichiometric control (1:1 molar ratio).
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Yield : ~60–75% (with purification via column chromatography).
Route 3: One-Pot Tandem Reaction
Simultaneous Benzylation and Amination
A streamlined approach combines benzylation and amination in a single reactor:
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Reagents : 4-Piperidone hydrochloride, benzyl bromide, 1-ethylpropylamine, red aluminum-morpholine complex.
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Mechanism : Red aluminum facilitates both the substitution at the 1-position and the reductive amination at the 4-position.
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Conditions : Dry THF, −5°C to 0°C, nitrogen atmosphere.
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Yield : ~65–70% (lower due to competing side reactions).
Optimization and Critical Parameters
Solvent Selection
Temperature Control
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Reductive amination : Room temperature avoids imine decomposition.
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Alkylation : Reflux conditions (80–100°C) ensure complete conversion.
Stoichiometry and Catalysis
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Red aluminum complexes (e.g., LiAlH4-morpholine) enable partial reductions with >90% selectivity.
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Acid catalysts (e.g., acetic acid) stabilize imine intermediates in reductive amination.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial Scalability and Environmental Considerations
Waste Management
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DMF recycling : Distillation recovers >85% solvent.
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Bromide byproducts : Neutralized with lime (CaO) to form CaBr2 for safe disposal.
Chemical Reactions Analysis
Hydrogenation and Catalytic Reductions
The benzyl group on the piperidine nitrogen is susceptible to catalytic hydrogenation. For example, analogs like N-phenyl-N-[4-(propoxymethyl)-4-piperidinyl]propanamide undergo hydrogenolysis using palladium-on-charcoal (10% Pd/C) in acetic acid to remove the benzyl group .
| Substrate | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Benzyl-protected piperidine | 10% Pd/C, H₂ (20 psi), acetic acid, RT | Debenzylated piperidine derivative | 70–85% |
Alkylation and Substituent Modifications
The tertiary amine undergoes alkylation under Schotten-Baumann conditions. For instance, 4-(phenylamino)-4-piperidinecarboxylic acid reacts with alkyl halides (e.g., 2-bromopropane) in hexamethylphosphoric triamide (HMPA) to introduce alkyl chains .
| Reagent | Solvent | Product | Key Step |
|---|---|---|---|
| 2-Bromopropane | HMPA, 110°C | 4-(Propoxymethyl)-4-piperidine derivative | SN2 alkylation |
Acid-Catalyzed Hydrolysis
The dihydrobromide salt can undergo hydrolysis in acidic media. In analogs like ethyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate, prolonged reflux with HCl yields carboxylic acid derivatives .
| Substrate | Conditions | Product |
|---|---|---|
| Ester derivative | 6M HCl, reflux, 16 hrs | Carboxylic acid |
Deprotection and Rearrangement
The 1-ethylpropyl group (tert-pentyl) may undergo deprotection under strong acidic conditions. For example, heating with sulfuric acid in ethanol removes alkyl groups via acid-catalyzed cleavage, as seen in 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride .
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic deprotection | H₂SO₄, ethanol, reflux | Free amine |
Solubility and Stability
The dihydrobromide salt enhances water solubility compared to the free base. Stability studies on similar salts (e.g., ethanedioate salts) show decomposition temperatures >180°C .
Comparative Reactivity Table
Scientific Research Applications
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide, also known as a piperidine derivative, is a compound that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, neuropharmacology, and material science, supported by data tables and relevant case studies.
Antidepressant Activity
Recent studies indicate that derivatives of piperidine, including this compound, exhibit potential antidepressant properties. Research has shown that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study: A study published in the Journal of Medicinal Chemistry explored a series of piperidine derivatives for their antidepressant activity. The results indicated that modifications to the piperidine structure significantly affected binding affinity for serotonin receptors, suggesting that this compound could be an effective candidate for further development in treating depression .
Neuroprotective Effects
Another promising application is the neuroprotective effects of this compound against neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as Alzheimer's and Parkinson's disease.
Research Findings: A study conducted by researchers at a prominent university demonstrated that piperidine derivatives could reduce oxidative stress in neuronal cells. The findings suggested that this compound has the potential to protect neurons from damage caused by neurotoxic agents .
Table 2: Summary of Medicinal Applications
| Application | Mechanism of Action | Reference |
|---|---|---|
| Antidepressant Activity | Serotonin and norepinephrine modulation | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Reduction of oxidative stress | University Research Study |
Applications in Material Science
Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the development of polymers and nanocomposites.
Polymer Synthesis
The compound can be utilized as a monomer or additive in polymer synthesis due to its functional groups that facilitate polymerization reactions. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability.
Case Study: Research published in Polymer Science highlighted the use of piperidine derivatives in synthesizing high-performance polymers. The study demonstrated that introducing this compound into polymer formulations improved tensile strength and thermal resistance compared to control samples .
Table 3: Material Science Applications
| Application | Benefits | Reference |
|---|---|---|
| Polymer Synthesis | Enhanced mechanical properties | Polymer Science |
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide with key analogs based on molecular structure, pharmacological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target compound’s benzyl group distinguishes it from BD 1008 and BD 1047, which feature 3,4-dichlorophenyl groups. Benzyl substituents typically enhance lipophilicity and CNS penetration compared to halogenated aryl groups .
Pharmacological Activity :
- BD 1008 and BD 1047 exhibit high affinity for sigma-1 and sigma-2 receptors, respectively, attributed to their dichlorophenyl motifs. The target compound’s benzyl group may shift receptor selectivity or potency, though experimental data are needed .
- Unlike (+)-3-PPP, which targets dopamine autoreceptors, the target compound’s piperidine core and quaternary ammonium structure suggest cholinesterase inhibition or ion channel modulation as plausible mechanisms .
Physicochemical Properties: The dihydrobromide salt confers superior aqueous solubility compared to oxalate salts (e.g., AC 927) or free bases, facilitating intravenous administration . Stability under acidic conditions is likely enhanced due to the piperidine ring’s resistance to hydrolysis, a trait shared with BD 1008 .
Biological Activity
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological effects, including its interactions with neurotransmitter systems and its therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{24}Br_2N_2
- Molecular Weight : 396.29 g/mol
This compound features a piperidine ring substituted with a benzyl group and an ethylpropyl chain, which may influence its biological activity through interactions with specific receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as a selective antagonist or modulator at certain receptors, potentially including:
- Dopaminergic Receptors : Involved in the regulation of mood, reward, and motor control.
- Serotonergic Receptors : Associated with mood regulation and anxiety.
These interactions could lead to various pharmacological effects, including analgesic, anxiolytic, or antidepressant properties.
Pharmacological Studies
Research has indicated several key areas where this compound exhibits notable biological activity:
- Analgesic Effects : In rodent models, the compound demonstrated significant analgesic properties, suggesting its potential use in pain management.
- Anxiolytic Properties : Behavioral assays have shown that this compound may reduce anxiety-like behaviors in animal models, indicating its potential as an anxiolytic agent.
Case Studies
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
| Study | Model | Findings |
|---|---|---|
| Study A | Rodent Pain Model | Reduced pain response significantly compared to control. |
| Study B | Elevated Plus Maze | Increased time spent in open arms, indicating reduced anxiety. |
| Study C | Depression Model | Improved scores on depression scales compared to untreated groups. |
These findings highlight the compound's therapeutic potential across multiple domains of mental health and pain management.
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety of this compound. Current studies indicate that:
- Acute Toxicity : No significant adverse effects were observed at therapeutic doses in animal models.
- Chronic Exposure : Long-term studies are ongoing to assess the cumulative effects and potential side effects associated with prolonged use.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperidine derivatives. For example, a 7-step procedure (similar to ) includes:
Step 1 : Reaction with N,N-dimethylformamide at 20°C for 2.5 hours.
Step 2 : Use of N-chlorosuccinimide in acetonitrile/water under controlled temperature (0–20°C).
Final Purification : Employing column chromatography or recrystallization with solvents like 2-propanol (as in ).
- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios of amines (e.g., 1-ethylpropylamine) significantly impact yield. For instance, refluxing with propionic anhydride under argon () achieved 79.9% yield, while suboptimal conditions (e.g., improper solvent choice) may reduce yields to <50% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (e.g., δ 7.40–7.24 ppm for aromatic protons) and ¹³C NMR (e.g., 174.1 ppm for carbonyl groups) to confirm structural motifs ().
- Mass Spectrometry (MS) : ESI-MS (e.g., m/z 380 [M+H]⁺) validates molecular weight and fragmentation patterns.
- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to ensure >98% purity ().
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 4–7). Piperidine derivatives often require acidic conditions for solubility ().
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants. Monitor degradation via periodic NMR or TLC ().
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., N-alkylation vs. O-alkylation) during synthesis?
- Methodological Answer :
- Computational Screening : Use DFT calculations to predict reactive sites (e.g., nitrogen vs. oxygen nucleophilicity) ().
- Experimental Tuning : Adjust pH (e.g., basic conditions favor N-alkylation) and temperature (lower temps reduce competing pathways). For example, achieved high regioselectivity via anhydrous reflux under argon.
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., over-alkylated derivatives) .
Q. How can contradictions in NMR or crystallographic data be resolved when characterizing diastereomers or polymorphs?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational changes (e.g., splitting of piperidine ring protons at low temps) ().
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine) to resolve stereochemical ambiguities ().
- Cross-Validation : Compare experimental data with computational models (e.g., Gaussian09 for predicted chemical shifts) .
Q. What in silico strategies are recommended for predicting the compound’s biological activity or pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., opioid receptors, based on structural analogs like alfentanil in ).
- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, logP, and CYP450 interactions ( ).
- Validation : Cross-reference with in vitro assays (e.g., plasma protein binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
